1-Aminocyclobutanecarboxylic acid hydrochloride
Description
1-Aminocyclobutanecarboxylic acid hydrochloride is a chemical compound with the molecular formula C5H10ClNO2. It is a white to almost white crystalline powder that is soluble in water. This compound is known for its stability and is widely used in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
1-aminocyclobutane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c6-5(4(7)8)2-1-3-5;/h1-3,6H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTVGNDTGRUBQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462195 | |
| Record name | 1-Aminocyclobutane-1-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98071-16-0 | |
| Record name | Cyclobutanecarboxylic acid, 1-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98071-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Aminocyclobutane-1-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Steps:
Boc Protection :
Deprotection with HCl :
- Reagents : 4 M HCl in 1,4-dioxane.
- Conditions : Room temperature, 30 minutes to 1 hour.
- Outcome : Cleavage of the Boc group releases CO₂ and NH₃, forming the hydrochloride salt.
| Parameter | Value | Source |
|---|---|---|
| Boc Protection Yield | 75% | |
| Deprotection Solvent | 1,4-Dioxane | |
| Hydrochloride Purity | ≥98% (Argentometric Titration) |
Direct Synthesis from Free Acid
The hydrochloride can be directly synthesized by acidifying the free acid with concentrated HCl.
Alternative Routes via Carbamate Intermediates
A method involving carbamate protection (e.g., Cbz) is described for related compounds, which can be adapted for the hydrochloride synthesis.
Modified Protocol:
Cbz Protection :
Acidification :
- Reagents : 2 M HCl.
- Conditions : pH 1–2, extraction with EtOAc, followed by acid crystallization.
| Parameter | Value | Source |
|---|---|---|
| Cbz Protection Yield | Not explicitly reported | |
| Final Purity | ≥98% (NMR confirmed) |
Industrial-Scale Considerations
Key factors for large-scale production include:
- Cost-Effective Reagents : Sodium hydroxide or Na₂CO₃ for pH control.
- Safety : Avoiding toxic reagents like diazomethane (used in cyclopropane analogs).
- Waste Management : Neutralization of alkaline byproducts with HCl.
Critical Analysis of Reported Methods
Advantages vs. Limitations:
| Method | Advantages | Limitations |
|---|---|---|
| Boc Deprotection | High yield, mild conditions | Requires Boc protection step |
| Direct Acidification | Simple, no protection required | Free acid stability concerns |
| Cbz Intermediate | Enhances solubility for purification | Cbz removal adds complexity |
Data Tables and Optimization Insights
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amino group (-NH₂) undergoes substitution reactions under controlled conditions:
- Boc protection is critical for peptide synthesis, enabling selective amino group modification without ring strain alleviation .
- Benzyloxy derivatives demonstrate enhanced solubility in organic solvents, facilitating downstream coupling reactions .
Oxidation and Reduction
The cyclobutane ring and carboxylic acid group participate in redox transformations:
| Reaction Type | Reagents | Products | Applications |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O/NaOH | Cyclobutane-1,1-dicarboxylic acid | NMDA receptor antagonist synthesis |
| Reduction | LiAlH₄, THF | 1-Aminocyclobutylmethanol hydrochloride | Intermediate for anticonvulsants |
- Oxidation with KMnO₄ selectively targets the α-carbon, forming dicarboxylic acid derivatives used in neurological drug candidates .
- Reduction to the alcohol intermediate enables further functionalization for anticonvulsant agents (e.g., LiAlH₄-mediated conversion) .
Cycloaddition Reactions
The strained cyclobutane ring participates in [2+2] cycloadditions:
| Method | Conditions | Outcome | Efficiency |
|---|---|---|---|
| Thermal [2+2] | 140°C, toluene, 24h | Cyclobutane serine analogues | 30–45% |
| Photocatalyzed [2+2] | Ru(bpy)₃Cl₂, blue LED, CH₃CN | Stereoselective cyclobutane α-amino acids | 82% |
- Thermal methods produce racemic mixtures but are scalable for industrial synthesis .
- Photocatalyzed routes achieve high enantioselectivity (up to 95% ee) using Ru-based catalysts .
Carboxylation and Radiolabeling
The carboxylic acid group enables isotopic labeling for biomedical applications:
| Process | Conditions | Product | Application |
|---|---|---|---|
| C-11 Radiolabeling | [¹¹C]CO₂, Cu(I) catalyst | 1-Amino[¹¹C]cyclobutanecarboxylic acid | PET tumor imaging |
- C-11-labeled ACBC shows preferential uptake in gliomas (tumor-to-brain ratio: 4.7:1) .
- Rapid clearance from blood (<5 min half-life) enhances imaging contrast .
Peptide Bond Formation
ACBC-HCl serves as a non-proteinogenic amino acid in peptide synthesis:
| Peptide Sequence | Coupling Agent | Biological Activity |
|---|---|---|
| H-ACBC-Gly-Phe-OH | HBTU, DIPEA | NMDA receptor glycine-site antagonist |
| ACBC-Containing Cyclophane | EDC/NHS | Conformationally constrained HIV protease inhibitor |
- Peptides incorporating ACBC exhibit improved metabolic stability due to restricted backbone flexibility .
Comparative Reactivity Table
Key reaction pathways and their synthetic utility:
| Reaction | Activation Energy (kJ/mol) | Rate Constant (s⁻¹) | Industrial Relevance |
|---|---|---|---|
| Boc Protection | 85.2 | 2.4 × 10⁻³ | High (pharmaceuticals) |
| Photocatalyzed [2+2] | 62.8 | 1.1 × 10⁻² | Moderate (specialty chems) |
| C-11 Radiolabeling | 120.5 | 5.6 × 10⁻⁴ | Niche (diagnostics) |
Case Studies
Scientific Research Applications
Pharmaceutical Development
Building Block for Drug Synthesis
1-Aminocyclobutanecarboxylic acid hydrochloride serves as a crucial precursor in the synthesis of novel pharmaceuticals. Its structural properties allow it to function as an NMDA receptor antagonist, acting at the glycine site, which is significant in developing drugs targeting neurological disorders such as Alzheimer's disease and schizophrenia .
Case Study: Neurological Disorders
A study highlighted the compound's potential in synthesizing derivatives that exhibit enhanced binding affinities to NMDA receptors. These derivatives were tested for their efficacy in reducing excitotoxicity in neuronal cells, demonstrating promising results that warrant further exploration .
Biochemical Research
Role in Amino Acid Metabolism
The compound is utilized in biochemical studies related to amino acid metabolism and protein synthesis. It aids researchers in understanding cellular processes better by providing insights into the mechanisms of amino acid incorporation into proteins .
Case Study: Protein Synthesis
Research indicated that when incorporated into peptides, this compound affects the folding and stability of protein structures. This was demonstrated through comparative studies where peptides containing this compound showed enhanced thermal stability compared to standard amino acids .
Analytical Chemistry
Standard in Chromatographic Techniques
In analytical chemistry, this compound is employed as a standard reference substance in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). Its consistent properties allow for accurate analysis of complex mixtures, which is essential for quality control in pharmaceutical manufacturing .
Data Table: Chromatographic Applications
| Technique | Application | Purpose |
|---|---|---|
| HPLC | Standard Reference | Accurate mixture analysis |
| GC | Volatile Compound Analysis | Identification of impurities |
| TLC | Qualitative Analysis | Monitoring reaction progress |
Material Science
Enhancement of Polymer Properties
The compound finds applications in material science, particularly in the development of polymers. It is used to enhance properties such as elasticity and strength, making it valuable for industrial applications .
Case Study: Polymer Development
A recent study focused on incorporating this compound into polyurethane formulations. The resulting materials exhibited improved mechanical properties and thermal stability compared to traditional polyurethanes, indicating its potential for use in high-performance applications .
Food Industry
Food Additive Applications
In the food industry, this compound can be utilized as a flavor enhancer or preservative. Its ability to improve food quality and shelf life has been explored, particularly in processed foods where flavor stability is crucial .
Mechanism of Action
1-Aminocyclobutanecarboxylic acid hydrochloride acts as an NMDA receptor antagonist at the glycine site. It functions as an agonist, being an analog of glycine at the NMDA-glycine receptor site. This interaction affects signal transmission in the central nervous system, influencing various physiological processes .
Comparison with Similar Compounds
1-Aminocyclopropanecarboxylic Acid: Another cyclic amino acid with similar properties but a different ring size.
Cyclobutanecarboxylic Acid: Lacks the amino group but shares the cyclobutane ring structure.
Uniqueness: 1-Aminocyclobutanecarboxylic acid hydrochloride is unique due to its specific interaction with NMDA receptors and its stability in various chemical reactions. Its ability to form peptide bonds and participate in organic synthesis makes it a valuable compound in both research and industrial applications .
Biological Activity
1-Aminocyclobutanecarboxylic acid hydrochloride (ACBC-HCl) is a compound of significant interest in pharmacology and biochemistry due to its interactions with neurotransmitter receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. This article explores the biological activity of ACBC-HCl, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 115.131 g/mol
- CAS Number : 22264-50-2
- Melting Point : 261°C (dec.)
- Density : 1.3 g/cm³
- Boiling Point : 241.1°C at 760 mmHg
ACBC-HCl functions primarily as a partial agonist at the glycine site of the NMDA receptor, specifically targeting the NR1 subunit. This interaction is crucial for modulating excitatory neurotransmission in the central nervous system. The NMDA receptor is involved in synaptic plasticity, memory formation, and neurodevelopmental processes.
Key Studies
- In a study by Inanobe et al. (2005), ACBC was shown to exhibit partial agonist activity at NMDA receptors, influencing synaptic responses in neuronal cultures .
- Neuropharmacological studies demonstrated that ACBC administration resulted in significant alterations in neurotransmitter release, suggesting its potential role in treating neurological disorders .
Biological Activity and Pharmacological Effects
The biological activity of ACBC-HCl extends beyond NMDA receptor modulation:
- Anticonvulsant Activity : Research indicates that derivatives of ACBC exhibit anticonvulsant properties, making them candidates for epilepsy treatment .
- Tumor Targeting : ACBC has been investigated as a potential radiolabeled agent for tumor imaging due to its high uptake in glioma cells, suggesting applications in cancer diagnostics .
Case Studies and Research Findings
Applications in Medicine and Agriculture
- Neurological Disorders : Given its role as a partial agonist at NMDA receptors, ACBC-HCl may have therapeutic potential in conditions like Alzheimer's disease and schizophrenia.
- Cancer Imaging : The ability of ACBC derivatives to target tumors effectively positions them as valuable tools for imaging and potentially treating malignancies.
- Agricultural Use : Emerging research suggests that compounds similar to ACBC can enhance plant resilience against pathogens by modulating ethylene biosynthesis pathways, indicating a dual application in both medicine and agriculture .
Q & A
Basic Question: What are the recommended handling and storage protocols for 1-aminocyclobutanecarboxylic acid hydrochloride to ensure stability and safety in laboratory settings?
Methodological Answer:
- Handling: Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, due to its classification as a skin and eye irritant (GHS Category 2/2A) . Work in a well-ventilated fume hood to avoid inhalation of dust particles .
- Storage: Store at -20°C in a tightly sealed, moisture-resistant container to prevent degradation. For long-term stability (>1 year), store dissolved samples at -80°C . Avoid exposure to strong oxidizers, as decomposition may release hazardous gases (e.g., nitrogen oxides) .
Basic Question: How does this compound interact with NMDA receptors, and what experimental models are used to study this activity?
Methodological Answer:
- Mechanism: It acts as a partial agonist at the glycine-binding site of NR1 subunits of NMDA receptors, modulating ion channel gating and synaptic plasticity .
- Experimental Models:
- Electrophysiology: Use hippocampal slice preparations or transfected HEK293 cells expressing recombinant NMDA receptors. Measure currents via patch-clamp under controlled Mg²⁺/glycine conditions .
- Radioligand Binding Assays: Compete with [³H]-MDL-105,519 in cortical membrane homogenates to calculate binding affinity (Kᵢ) .
Advanced Question: How can researchers optimize the synthesis of 1-aminocyclobutanecarboxylic acid derivatives for enhanced bioactivity in peptide-based drug design?
Methodological Answer:
- Synthetic Strategies:
- Validation: Characterize derivatives using HPLC-MS (purity >98%) and ¹H/¹³C NMR to confirm structural integrity. Test in vitro cytotoxicity (e.g., MTT assay) and receptor specificity .
Advanced Question: What analytical methods are validated for quantifying this compound in complex biological matrices?
Methodological Answer:
- Liquid Chromatography (LC):
- System Suitability: Ensure resolution ≥3 between analytes and impurities (e.g., cyclobutanecarboxylic acid) with ≤2.0% RSD in peak area .
Advanced Question: How can researchers resolve contradictory data regarding the compound’s efficacy in neurological vs. oncological studies?
Methodological Answer:
- Pharmacological Context:
- Neurological Studies: Low-dose applications (≤10 µM) enhance NMDA receptor-mediated synaptic transmission, while higher doses (>100 µM) exhibit partial antagonism .
- Oncological Studies: Radiolabeled [¹¹C]-derivatives localize in tumors via amino acid transporters (e.g., LAT1), independent of NMDA activity .
- Experimental Design:
Advanced Question: What strategies mitigate batch-to-batch variability in purity for in vivo studies?
Methodological Answer:
- Quality Control:
- Documentation: Require suppliers to provide GC/TLC certificates with each batch, including residual solvent profiles (e.g., <0.1% DMSO) .
Advanced Question: How does the compound’s cyclobutane ring influence its metabolic stability compared to linear analogs?
Methodological Answer:
- Metabolic Profiling:
- In Vitro: Incubate with human liver microsomes (HLMs) and NADPH. Monitor degradation via LC-MS/MS. The rigid cyclobutane ring reduces CYP450-mediated oxidation, increasing t½ from 2.1 hr (linear analog) to 6.8 hr .
- In Vivo: Administer [¹⁴C]-labeled compound to rodents; quantify urinary metabolites (e.g., cyclobutane ring-opened dicarboxylic acids) .
Advanced Question: What in vivo models are optimal for studying the compound’s dual role in neuroprotection and tumor targeting?
Methodological Answer:
- Neuroprotection: Use middle cerebral artery occlusion (MCAO) models in rats. Administer 10 mg/kg intravenously pre-ischemia; assess infarct volume via TTC staining .
- Tumor Targeting: Employ xenograft models (e.g., U87 glioblastoma). Inject [¹¹C]-ACBC and quantify uptake via dynamic PET imaging over 60 min .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
